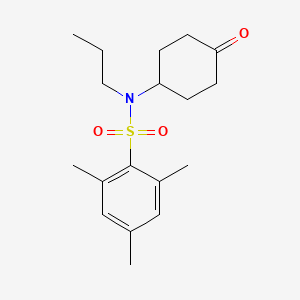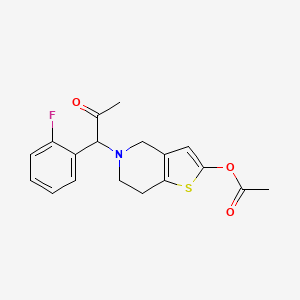
Descyclopropyl-2-oxopropyl Prasugrel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylprasugrel, also known as Methylprasugrel, is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.404. The purity is usually 95%.
BenchChem offers high-quality Methylprasugrel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylprasugrel including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herz-Kreislauf-Forschung
Descyclopropyl-2-oxopropyl Prasugrel wird hauptsächlich in der Herz-Kreislauf-Forschung eingesetzt, da es als Thrombozytenaggregationshemmer wirkt. Es hemmt irreversibel den P2Y12-Rezeptor, der für die Thrombozytenaggregation unerlässlich ist – ein Schlüsselfaktor bei der Bildung von Blutgerinnseln. Diese Verbindung wurde auf ihr Potenzial zur Vorbeugung thrombotischer Herz-Kreislauf-Ereignisse bei Patienten mit akutem Koronarsyndrom untersucht, die sich einer perkutanen Koronarintervention (PCI) unterziehen .
Proteomics
In der Proteomics wird this compound als biochemisches Werkzeug eingesetzt, um die Proteinexpression im Zusammenhang mit der Thrombozytenfunktion und Herz-Kreislauf-Erkrankungen zu untersuchen. Es hilft bei der Identifizierung und Quantifizierung von Proteinen, die mit dem P2Y12-Rezeptor interagieren oder am Thrombozytenaggregationsweg beteiligt sind .
Arzneimittelformulierung und -verabreichung
Die Forschung in diesem Bereich konzentriert sich auf die Entwicklung wirksamer und stabiler Formulierungen von this compound. Techniken wie Direktpressverfahren werden untersucht, um die endgültige Darreichungsform zu optimieren und die Stabilität, Bioverfügbarkeit und therapeutische Wirksamkeit des Arzneimittels sicherzustellen .
Klinische Praxis und Beobachtungsstudien
This compound ist Gegenstand langfristiger klinischer Praxisstudien und postmarketing-Beobachtungsforschung. Diese Studien erfassen Daten aus der Praxis über die Wirksamkeit und Sicherheit des Arzneimittels in verschiedenen Patientenpopulationen, wobei der Schwerpunkt insbesondere auf japanischen Patienten mit ischämischer Herzkrankheit liegt .
Synthese und chemische Analyse
Die Synthese und chemische Analyse der Verbindung sind entscheidend für die Qualitätskontrolle und die Entwicklung von Referenzstandards. .
Wirkmechanismus
Target of Action
Descyclopropyl-2-oxopropyl Prasugrel, also known as Methylprasugrel, is a prodrug that targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .
Mode of Action
The active metabolite of Methylprasugrel irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .
Biochemical Pathways
Methylprasugrel is a thienopyridine derivative, structurally and pharmacologically related to clopidogrel and ticlopidine . It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic activation of Methylprasugrel involves two competitive pathways resulting in the opening of its thiophene ring .
Pharmacokinetics
The pharmacokinetics of Methylprasugrel have been studied in different populations . After administration, it is rapidly absorbed and metabolized to its active form. The active metabolite’s AUC0–4 and Cmax increase dose-proportionally across the dose range of 5 mg to 60 mg . The median Tmax is 0.5 h in all groups . The exposure to the active metabolite in Asian subjects was found to be higher than in Caucasians .
Result of Action
The result of Methylprasugrel’s action is a significant reduction in platelet aggregation, leading to a decreased risk of thrombotic cardiovascular events . This comes with an increased risk of bleeding .
Action Environment
The action of Methylprasugrel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, genetic factors can influence the individual’s response to the drug
Biochemische Analyse
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Descyclopropyl-2-oxopropyl Prasugrel involves its interaction with the platelet ADP P2Y12 receptor. It acts as a specific, irreversible antagonist of this receptor . This interaction leads to the inhibition of ADP-mediated platelet activation and aggregation .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It has been suggested that there are two competing metabolic pathways for the opening of the 2c thiolactone ring of this compound .
Eigenschaften
IUPAC Name |
[5-[1-(2-fluorophenyl)-2-oxopropyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-11(21)18(14-5-3-4-6-15(14)19)20-8-7-16-13(10-20)9-17(24-16)23-12(2)22/h3-6,9,18H,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIXUFWLNCNCHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1F)N2CCC3=C(C2)C=C(S3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(4-Hydroxyphenylethylamino)butyl]phenol](/img/structure/B590400.png)
![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)

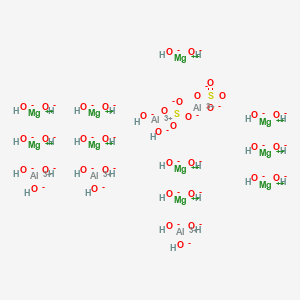
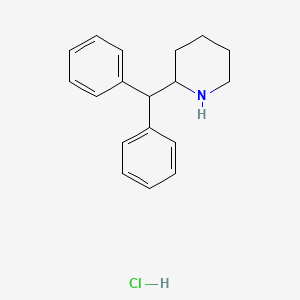

![N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine)](/img/structure/B590409.png)
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine](/img/structure/B590410.png)

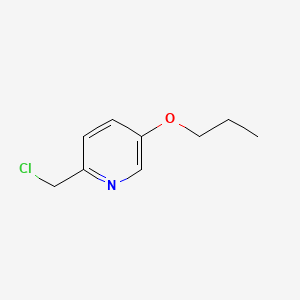
![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)


